2-Bromo-4-(chloromethyl)-5-methoxypyridine
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Overview
Description
2-Bromo-4-(chloromethyl)-5-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chloromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-5-methoxypyridine typically involves the bromination and chloromethylation of a methoxypyridine precursor. One common method includes the following steps:
Bromination: The starting material, 5-methoxypyridine, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position of the pyridine ring.
Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether. This step introduces the chloromethyl group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chloromethyl)-5-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen substituents, yielding a less substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated pyridine derivatives.
Reduction: Less substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-4-(chloromethyl)-5-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is utilized in the preparation of functional materials, including polymers and ligands for coordination chemistry.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chloromethyl)-5-methoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chloromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets. Additionally, the methoxy group can influence the compound’s solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloromethylpyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2-Bromo-5-methoxypyridine:
4-Chloromethyl-5-methoxypyridine: Lacks the bromine atom, which can alter its reactivity and interactions.
Uniqueness
2-Bromo-4-(chloromethyl)-5-methoxypyridine is unique due to the presence of all three substituents (bromine, chloromethyl, and methoxy) on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H7BrClNO |
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Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-bromo-4-(chloromethyl)-5-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,3H2,1H3 |
InChI Key |
OSGUZVINANFPOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1CCl)Br |
Origin of Product |
United States |
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